molecular formula C9H9Cl2NO2 B15224795 Methyl 2-amino-2-(2,5-dichlorophenyl)acetate

Methyl 2-amino-2-(2,5-dichlorophenyl)acetate

Cat. No.: B15224795
M. Wt: 234.08 g/mol
InChI Key: ILJVOQYOQHCDOC-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,5-dichlorophenyl)acetate is a substituted phenylglycine derivative characterized by a methyl ester group, an amino moiety, and a 2,5-dichlorophenyl aromatic ring.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 2-amino-2-(2,5-dichlorophenyl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4,8H,12H2,1H3

InChI Key

ILJVOQYOQHCDOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,5-dichlorophenyl)acetate typically involves the reaction of 2,5-dichlorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,5-dichlorobenzaldehyde} + \text{glycine methyl ester} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,5-dichlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,5-dichlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(2,5-dichlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Methyl 2-amino-2-(2,5-dichlorophenyl)acetate* 2,5-Cl₂ C₉H₈Cl₂NO₂ ~253.08 (calculated) Hypothesized use in drug synthesis -
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl 2,5-F₂ C₉H₁₀ClF₂NO₂ 237.63 Increased polarity due to fluorine
Methyl 2-amino-2-(3,5-dichlorophenyl)acetate HCl 3,5-Cl₂ C₉H₈Cl₃NO₂ ~287.53 (calculated) Enhanced lipophilicity vs. 2,5-Cl₂
Methyl 2-amino-2-(2-iodophenyl)acetate HCl 2-I C₉H₁₁ClINO₂ 298.56 Steric bulk from iodine; radiopharma potential
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃ C₁₀H₁₃ClNO₃ ~243.67 (calculated) Electron-donating group; improved solubility

*Note: Molecular weight for the parent compound is calculated based on its inferred formula.

Substituent Position and Electronic Effects

  • Chlorine vs.
  • Positional Isomerism : The 3,5-dichloro analog () exhibits higher lipophilicity than the 2,5-isomer due to symmetrical substitution, which may improve membrane permeability in drug delivery .
  • Halogen Size : The 2-iodo derivative () introduces significant steric hindrance and higher atomic weight, making it suitable for applications in radiopharmaceuticals or catalysis .

Functional Group Modifications

  • Ester vs. Acid Forms: Compounds like 2-amino-2-(4-bromophenyl)acetic acid () lack the methyl ester, reducing volatility but increasing acidity, which impacts bioavailability .
  • Amino Group Derivatives: Methyl 2-(methylamino)-2-(2,5-difluorophenyl)acetate () replaces the primary amino group with a methylamino moiety, altering hydrogen-bonding capacity and basicity .

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